3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-5-amino-1,2,4-triazole with nitroamine derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product with desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, temperature range 25-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, temperature range 0-50°C.
Substitution: Halogenating agents, alkylating agents; reaction conditionssolvent such as dichloromethane or acetonitrile, temperature range 0-100°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolo-triazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-amino-1,2,4-triazole: A precursor in the synthesis of 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine.
5-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
7-Nitroamino-1,2,4-triazolo[4,3-a]triazine: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H6N8O2 |
---|---|
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
N-(5-amino-3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)nitramide |
InChI |
InChI=1S/C5H6N8O2/c1-2-9-10-5-8-4(11-13(14)15)7-3(6)12(2)5/h1H3,(H3,6,7,8,10,11) |
InChI-Schlüssel |
NNNYEBTZQQEUQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C(=NC(=N2)N[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.